molecular formula C15H24N4O2S B2499536 N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide CAS No. 899756-29-7

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide

Cat. No. B2499536
CAS RN: 899756-29-7
M. Wt: 324.44
InChI Key: CAWJPSCAOMXQCP-UHFFFAOYSA-N
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Description

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in recent years for its potential as a therapeutic agent in the treatment of various diseases. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling and is involved in various cellular processes, including proliferation, differentiation, and survival.

Scientific Research Applications

Multigram Synthesis and Functionalized Cyclopentenes

Research on the synthesis of fluorinated pyrazole-4-carboxylic acids and their derivatives suggests potential applications in the development of new pharmaceuticals and agrochemicals. The study on multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids highlights techniques for introducing fluorine-containing groups into pyrazole derivatives, which can enhance the biological activity and stability of these compounds (Iminov et al., 2015).

Ligand Design and Coordination Chemistry

Pyrazole-based ligands have been explored for their versatile applications in coordination chemistry. The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands have been reviewed, focusing on their use in creating luminescent lanthanide compounds for biological sensing and iron complexes with unusual thermal and photochemical spin-state transitions (Halcrow, 2005). These findings suggest that derivatives of the compound may serve as ligands in the development of new materials and sensors.

Catalytic Asymmetric Synthesis

The catalytic asymmetric synthesis of functionalized cyclopentenes using acrylamides derived from pyrazoles indicates the potential for these compounds in catalysis and asymmetric synthesis (Han et al., 2011). This application is crucial for creating chiral molecules that are of significant interest in pharmaceutical research.

Pyrazole Amide Derivatives and Biological Activity

A study on the design, synthesis, and biological activity of new pyrazole amide derivatives, based on their interaction with the ecdysone receptor in insects, demonstrates the potential of pyrazole derivatives in developing new insecticidal agents (Deng et al., 2016). This research direction could be relevant for the compound , suggesting possible applications in pest control and protection of crops.

properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2-methylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2S/c1-9(2)6-16-13(20)14(21)17-12-10-7-22-8-11(10)18-19(12)15(3,4)5/h9H,6-8H2,1-5H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWJPSCAOMXQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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